molecular formula C20H23N5O3 B2994527 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-34-2

3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2994527
CAS No.: 483995-34-2
M. Wt: 381.436
InChI Key: JTLJWFQDQFGLTA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,5-dimethoxyphenyl group, a 2-ethylphenyl amide moiety, and a tetrazole ring. Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol (CAS: 483995-21-7) . The tetrazole ring enhances metabolic stability and bioavailability, while the methoxy and ethyl substituents modulate lipophilicity and electronic properties, making it a candidate for pharmacological studies .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-13-7-5-6-8-17(13)21-20(26)16(19-22-24-25-23-19)12-14-11-15(27-2)9-10-18(14)28-3/h5-11,16H,4,12H2,1-3H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLJWFQDQFGLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Tetrazole Ring: Starting from a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.

    Coupling Reactions: The dimethoxyphenyl and ethylphenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve:

    Binding to Enzymes or Receptors: The compound might inhibit or activate enzymes or receptors, affecting biological pathways.

    Modulation of Signal Transduction: It could influence signal transduction pathways, leading to changes in cellular responses.

    Interaction with DNA or RNA: Potential to bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrazole-containing propanamides with structural analogs that vary in substituent placement and functional groups. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Substituents (Phenyl Groups) Molecular Weight (g/mol) Key Features References
3-(2,5-Dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₃ 2,5-dimethoxy; 2-ethylphenyl 367.41 High metabolic stability due to tetrazole; moderate lipophilicity (logP ~3.2)
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₄ 2,3-dimethoxy; 4-methoxyphenyl 383.41 Increased polarity from additional methoxy group; lower cell permeability (logP ~2.8)
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 3-methyl; 2-ethylphenyl 335.40 Reduced steric hindrance; higher solubility in polar solvents (e.g., DMSO)
3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₈H₁₈FN₅O₃ 2,5-dimethoxy; 2-fluorophenyl 379.37 Fluorine substitution enhances binding affinity to hydrophobic pockets; improved IC₅₀ in kinase inhibition assays
3-(2-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₈H₁₉N₅O₂ 2-methoxy; 2-methylphenyl 337.38 Simplified structure with lower molecular weight; reduced metabolic stability compared to dimethoxy analogs

Key Findings from Comparative Studies

Bioactivity and Selectivity :

  • The 2-ethylphenyl substituent in the target compound provides balanced steric bulk, enhancing selectivity for kinase targets (e.g., CK1δ) compared to smaller substituents like methyl or methoxy .
  • Fluorinated analogs (e.g., 2-fluorophenyl derivative) exhibit stronger hydrogen-bonding interactions with enzymes, as shown in molecular docking studies .

Metabolic Stability :

  • Tetrazole-containing compounds demonstrate superior metabolic stability compared to carboxylate or ester analogs due to resistance to hydrolysis .
  • Dimethoxy substitutions (2,5- vs. 2,3-) marginally affect clearance rates in hepatic microsome assays (t₁/₂: 45 vs. 38 minutes) .

Synthetic Accessibility :

  • The target compound is synthesized via a T3P®-mediated coupling of 3-(2,5-dimethoxyphenyl)propionic acid with 2-ethylphenylamine, yielding 70–75% purity before chromatographic refinement .
  • Analogues with electron-withdrawing groups (e.g., fluorine) require harsher conditions (e.g., Pb-mediated reduction), leading to lower yields (~12%) .

Biological Activity

3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O4C_{20}H_{23}N_{5}O_{4}, with a molecular weight of approximately 397.435 g/mol. The presence of the tetrazole ring and methoxy groups is significant in determining its biological activity.

Research indicates that compounds containing tetrazole moieties often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of key signaling pathways and enzymatic activities.

Biological Activity Overview

  • Anticancer Activity : Preliminary studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown enhanced activity against breast cancer cells (MDA-MB-231) with IC50 values around 27.6 μM, indicating potential for further exploration in cancer therapeutics .
  • Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the tetrazole ring may enhance this activity by interacting with microbial enzymes or disrupting cell membrane integrity.
  • Anti-inflammatory Effects : The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may also possess similar properties. The modulation of nitric oxide synthase and other inflammatory mediators could be a possible mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cells : In one study, various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the cytotoxic potency .
  • Antimicrobial Studies : A series of tetrazole derivatives were evaluated for their antimicrobial properties, revealing promising results against both gram-positive and gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/PathogenIC50/Minimum Inhibitory Concentration (MIC)Reference
Compound ACytotoxicMDA-MB-23127.6 μM
Compound BAntimicrobialStaphylococcus aureus10 μg/mL
Compound CAnti-inflammatoryRAW 264.7 macrophagesNot specified

Future Directions

The exploration of this compound should focus on:

  • In vivo studies to evaluate its pharmacokinetics and toxicity profiles.
  • Mechanistic studies to elucidate the pathways involved in its biological activities.
  • Structure-activity relationship (SAR) analyses to optimize its efficacy and selectivity.

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